Irinotecan hydrochloride

Übersicht

Beschreibung

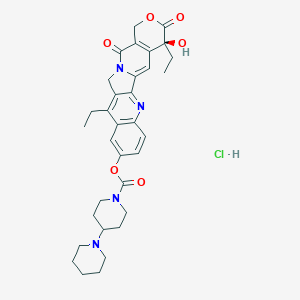

Irinotecan hydrochloride (C₃₃H₃₉ClN₄O₆) is a semisynthetic camptothecin derivative and a potent topoisomerase I inhibitor, first approved in Japan in 1994 for treating advanced colorectal, lung, and ovarian cancers . As a prodrug, it is metabolized in vivo to its active form, SN-38 (7-ethyl-10-hydroxycamptothecin), which stabilizes DNA-topoisomerase I complexes, inducing lethal DNA strand breaks . Clinically, it is administered intravenously under the brand name Camptosar® or as part of combination regimens like FOLFIRI (with 5-fluorouracil and leucovorin) and FOLFIRINOX (with oxaliplatin) . Key challenges include dose-limiting toxicities such as neutropenia and diarrhea, linked to SN-38’s glucuronidation efficiency and enterohepatic recirculation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Camptothecin kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Verwendung von Schwefelsäure als Katalysator zur Herstellung von Alkyl- und Alkenylesterderivaten von Camptothecin . Dieses Verfahren liefert hohe Mengen an Camptothecin-Esterprodukten.

Industrielle Produktionsmethoden: Aufgrund des unzureichenden natürlichen Vorkommens von Camptothecin wurden erhebliche Verbesserungen in seiner Totalsynthese und biotechnologischen Produktion erzielt . Die industrielle Produktion beinhaltet oft semisynthetische Derivate, um die Löslichkeit der Verbindung zu verbessern und ihre Toxizität zu reduzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Camptothecin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: Cytochrom-P450-Monooxygenasen katalysieren die regiospezifische Oxidation von Camptothecin.

Reduktion: Reduktionsreaktionen beinhalten oft die Umwandlung von Camptothecin in seine besser löslichen Formen.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Topotecan, Irinotecan und andere klinisch relevante Camptothecin-Derivate .

Wissenschaftliche Forschungsanwendungen

Camptothecin und seine Derivate haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Camptothecin dient als Leitstruktur für die Synthese potenterer Antikrebsmittel.

Medizin: Camptothecin-Derivate wie Topotecan und Irinotecan werden in der Chemotherapie eingesetzt.

Industrie: Die Pharmaindustrie ist auf Camptothecin angewiesen, um neue Antikrebsmittel zu entwickeln.

5. Wirkmechanismus

Camptothecin entfaltet seine Wirkung, indem es an den Topoisomerase-I- und DNA-Komplex bindet und einen ternären Komplex bildet . Dies stabilisiert den Komplex und verhindert die DNA-Re-Ligierung, was zu DNA-Schäden führt und zur Apoptose führt . Zu den beteiligten molekularen Zielstrukturen gehört die DNA-Topoisomerase I .

Ähnliche Verbindungen:

Topotecan: Ein Derivat von Camptothecin, das in der Chemotherapie eingesetzt wird.

Irinotecan: Ein weiteres Derivat, das zur Behandlung von Darmkrebs und kleinzelligem Lungenkrebs eingesetzt wird.

Belotecan: Ein Camptothecin-Analogon, das in der Krebsbehandlung eingesetzt wird.

Trastuzumab Deruxtecan: Ein Derivat, das in der zielgerichteten Krebstherapie eingesetzt wird.

Einzigartigkeit: Der einzigartige Wirkmechanismus von Camptothecin, der die Hemmung der Topoisomerase I beinhaltet, unterscheidet es von anderen Antikrebsmitteln . Seine Derivate wurden modifiziert, um die Löslichkeit zu verbessern und die Toxizität zu reduzieren, wodurch sie in klinischen Umgebungen effektiver werden .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Chemotherapeutic Agents in Colorectal Cancer

Irinotecan is frequently compared with other agents used in colorectal cancer, though their mechanisms differ:

- Fluorouracil (5-FU): An antimetabolite inhibiting thymidylate synthase, disrupting DNA synthesis. Unlike irinotecan, 5-FU lacks topoisomerase-targeting activity but is often combined with it in FOLFIRI .

- Trifluridine/Tipiracil: Trifluridine incorporates into DNA, while tipiracil inhibits trifluridine degradation. This combination lacks topoisomerase inhibition but shares irinotecan’s application in refractory colorectal cancer .

- Regorafenib: A multikinase inhibitor targeting angiogenesis and oncogenic signaling (e.g., VEGF, RAF). Its mechanism is distinct from irinotecan’s DNA-centric action .

Camptothecin Analogs

While the evidence lacks direct comparisons with other camptothecins (e.g., topotecan), irinotecan’s unique prodrug design and pharmacokinetics differentiate it. Its sustained-release nanoparticle formulations (e.g., ISHNs) further enhance tumor targeting compared to conventional camptothecins .

Comparison of Drug Delivery Systems

Irinotecan’s efficacy and toxicity profiles are influenced by formulation technologies:

- ISHNs: Hyaluronan-based nanoparticles show <10% drug release at 2 hours vs. Camptosar’s >90%, prolonging exposure and reducing systemic toxicity .

- PEGylation: Extends plasma half-life by reducing opsonization, contrasting with non-PEGylated liposomes’ rapid clearance .

Pharmacokinetic and Toxicity Profiles

Administration Routes

- Oral vs. IV : Oral regimens (14-day cycle) achieve a cumulative dose of ~340 mg/m², matching IV’s efficacy but requiring lower daily doses (24 mg/m² as HCl) to mitigate toxicity .

Toxicity Mechanisms

- Diarrhea : Linked to SN-38’s biliary excretion and low glucuronidation efficiency. Patients with grade 3–4 diarrhea exhibit a 2.5× higher biliary index (SN-38/SN-38G ratio × CPT-11 AUC) than those with milder symptoms .

- Circadian Toxicity : Murine studies show severe leukopenia and weight loss when administered during the late dark phase, correlating with peak DNA synthesis in bone marrow .

Role in Combination Therapies and Resistance

- FOLFIRI vs. FOLFIRINOX: FOLFIRINOX (adding oxaliplatin) improves response rates in pancreatic cancer but increases hematologic and gastrointestinal toxicity compared to FOLFIRI .

- Resistance Modulation: In p53 wild-type colorectal cancer models, irinotecan synergizes with imidazole ketone erastin (IKE) to induce ferroptosis, an effect absent in p53-mutant tumors .

Biologische Aktivität

Irinotecan hydrochloride, a semi-synthetic derivative of camptothecin, is a potent chemotherapeutic agent primarily used in the treatment of various cancers, particularly metastatic colorectal cancer. Its biological activity is primarily attributed to its mechanism of action, pharmacokinetics, and the efficacy observed in clinical studies.

Irinotecan exerts its antitumor effects through the inhibition of DNA topoisomerase I , an enzyme crucial for DNA replication and transcription. The drug is converted into its active metabolite, SN-38 , by carboxylesterase enzymes in the liver and gastrointestinal tract. Both irinotecan and SN-38 inhibit topoisomerase I, leading to the formation of a ternary complex with DNA that prevents the religation of single-strand breaks. This results in DNA damage and subsequent apoptosis of cancer cells, particularly during the S and G2 phases of the cell cycle .

Pharmacokinetics

- Absorption : Irinotecan exhibits variable absorption rates, with bioavailability ranging from 30% to 50%. It is administered intravenously due to its extensive first-pass metabolism.

- Distribution : The volume of distribution is approximately 34 L/m², indicating significant tissue binding.

- Protein Binding : Irinotecan is about 30% to 68% bound to plasma proteins, while SN-38 has a higher binding affinity at approximately 95% .

- Metabolism : The primary metabolic pathway involves conversion to SN-38, which is significantly more potent (about 1000 times) than irinotecan itself. SN-38 can be further glucuronidated by UDP-glucuronosyltransferase (UGT) 1A1 to form an inactive metabolite, SN-38G .

- Excretion : Irinotecan and its metabolites are primarily excreted via bile, with renal excretion accounting for a smaller fraction.

Clinical Efficacy

Irinotecan has demonstrated significant efficacy in various clinical settings:

Case Studies and Clinical Trials

-

Combination Therapy with Cisplatin :

A Phase I-II study evaluated irinotecan combined with cisplatin in patients with advanced gastric cancer. The maximum tolerated dose was identified as 60 mg/m² for irinotecan, followed by cisplatin administration. The study reported objective response rates and dose-limiting toxicities, highlighting severe neutropenia as a notable side effect . -

Liposomal Formulation HR070803 :

A multicenter Phase III trial investigated liposomal irinotecan (HR070803) combined with 5-fluorouracil (5-FU) in patients with advanced pancreatic ductal adenocarcinoma (PDAC). Results showed a median overall survival (OS) improvement from 5.0 months in the placebo group to 7.4 months in the HR070803 group (HR 0.63), indicating enhanced therapeutic efficacy through improved drug delivery mechanisms . -

Combination with Bevacizumab :

Studies have shown that adding bevacizumab to irinotecan-based regimens significantly improves progression-free survival (PFS) and overall survival in metastatic colorectal cancer patients. For instance, one study reported a median OS increase of 4.7 months when bevacizumab was added to irinotecan plus 5-FU .

Adverse Effects

Despite its efficacy, irinotecan is associated with significant adverse effects:

- Common Toxicities : These include diarrhea (up to 96.9%), neutropenia (72.4%), nausea, vomiting, and fatigue.

- Severe Toxicities : Life-threatening toxicities can occur even in patients with low risk for chemotherapy-induced side effects. Genetic polymorphisms affecting UGT1A1 can lead to increased exposure to SN-38 and subsequent toxicity .

Summary Table of Key Findings

| Parameter | This compound |

|---|---|

| Mechanism of Action | Inhibition of DNA topoisomerase I |

| Active Metabolite | SN-38 |

| Primary Indications | Metastatic colorectal cancer |

| Common Toxicities | Diarrhea, neutropenia, nausea |

| Efficacy (OS Improvement) | Up to 4.7 months with combination therapies |

| Genetic Considerations | Polymorphisms in UGT1A1 affecting toxicity |

Eigenschaften

IUPAC Name |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKQSNNFCGGAFS-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041051 | |

| Record name | Irinotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Irinotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.07e-01 g/L | |

| Record name | Irinotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Irinotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Pale yellow powder | |

CAS No. |

97682-44-5, 100286-90-6 | |

| Record name | Irinotecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97682-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irinotecan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097682445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irinotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | irinotecan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Irinotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-7-ethyl-10-hydroxycamptothecine 10-[1,4â??-bipiperidine]-1â??-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRINOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7673326042 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRINOTECAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Irinotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222-223 °C, 222 - 223 °C | |

| Record name | Irinotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IRINOTECAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Irinotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.